molecular formula C14H13N5O2S2 B14104409 5-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14104409
M. Wt: 347.4 g/mol
InChI Key: PGOGRSPIWWBZMF-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a hydroxy-methylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The hydroxy-methylphenyl group can be synthesized through various organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The thiadiazole ring is often synthesized through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids. The final step involves coupling these components under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (hydrogen gas, palladium catalyst), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy-methylphenyl group may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The thiadiazole ring can participate in coordination with metal ions, potentially affecting metalloproteins or metalloenzymes. The pyrazole ring may interact with nucleic acids or proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions

Properties

Molecular Formula

C14H13N5O2S2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H13N5O2S2/c1-7-3-4-11(20)8(5-7)9-6-10(17-16-9)12(21)15-13-18-19-14(22-2)23-13/h3-6,20H,1-2H3,(H,16,17)(H,15,18,21)

InChI Key

PGOGRSPIWWBZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NN=C(S3)SC

Origin of Product

United States

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